3-(Pyridazin-4-yl)propanoic acid
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Overview
Description
3-(Pyridazin-4-yl)propanoic acid is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds containing two adjacent nitrogen atoms in a six-membered ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine derivatives as starting materials.
Reaction Steps:
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods to produce larger quantities of the compound.
Purification: The compound is purified using techniques such as recrystallization, distillation, or chromatography to achieve the required purity levels for industrial applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substituents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can result in the formation of halogenated derivatives and other functionalized compounds.
Scientific Research Applications
Chemistry: 3-(Pyridazin-4-yl)propanoic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine: It is being explored for its therapeutic potential in treating various diseases, such as cardiovascular disorders and neurological conditions. Industry: The compound finds applications in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Pyridazin-4-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Pyridazinone Derivatives: These compounds share the pyridazine ring structure and exhibit similar biological activities.
Pyrazolo[1,5-a]pyridin-3-yl Pyridazin-3-ones: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness: 3-(Pyridazin-4-yl)propanoic acid stands out due to its specific functional groups and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-pyridazin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)2-1-6-3-4-8-9-5-6/h3-5H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMLDKRRBBREHJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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